An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-7-nitro-1H-indazole
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Chloro-7-nitro-1H-indazole (CAS No: 74209-33-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the introduction of chloro and nitro substituents significantly modulates its electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile. This document collates available data on its molecular structure, physicochemical properties, spectral characteristics, and chemical reactivity, offering a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule. While experimental data for this specific compound is limited, this guide also provides insights based on related structures and computational predictions to facilitate further investigation.
Introduction: The Significance of the Substituted Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and neuroprotective effects. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.
The subject of this guide, 3-Chloro-7-nitro-1H-indazole, incorporates two key functional groups: a chloro group at the 3-position and a nitro group at the 7-position. The chlorine atom, a halogen, can participate in halogen bonding and serves as a useful handle for further synthetic modifications, such as cross-coupling reactions. The nitro group is a strong electron-withdrawing group that can significantly impact the acidity of the N-H proton and the overall electronic distribution of the aromatic system, which can be crucial for receptor binding and metabolic stability. Understanding the fundamental physicochemical characteristics of this molecule is therefore paramount for its effective utilization in drug design and development.
Molecular and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design, influencing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic behavior.
Molecular Profile
A summary of the key molecular identifiers and properties for 3-Chloro-7-nitro-1H-indazole is presented in Table 1.
| Property | Value | Source |
| CAS Number | 74209-33-9 | , |
| Molecular Formula | C₇H₄ClN₃O₂ | |
| Molecular Weight | 197.58 g/mol | |
| Appearance | Solid | |
| Purity | ≥97% |
Predicted Physicochemical Data
| Property | Predicted Value | Method/Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| LogP | Not available | - |
Rationale for Experimental Determination: The lack of concrete experimental data for properties like melting point, boiling point, and pKa highlights a significant knowledge gap. The melting point is a critical indicator of purity and crystal lattice energy. The pKa is fundamental to understanding the ionization state of the molecule at physiological pH, which in turn governs its solubility, membrane permeability, and binding to biological targets. The octanol-water partition coefficient (LogP) is a key measure of lipophilicity, directly impacting absorption, distribution, metabolism, and excretion (ADME) properties.
Spectral Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of synthesized compounds. While specific spectra for 3-Chloro-7-nitro-1H-indazole are not widely published, this section outlines the expected spectral features based on the analysis of related substituted indazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nitro group at the 7-position and the chloro group at the 3-position. The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift, and its exact position will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon atom attached to the chlorine (C3) and the carbon atoms in the vicinity of the nitro group (C7, C6, and C5) are expected to be significantly deshielded and appear at downfield chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:
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N-H stretch: A broad band in the region of 3200-3500 cm⁻¹.
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Aromatic C-H stretch: Signals above 3000 cm⁻¹.
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N=O asymmetric and symmetric stretches (nitro group): Strong absorptions typically in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
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C=C and C=N stretches: Bands in the aromatic region of 1400-1600 cm⁻¹.
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C-Cl stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₇H₄ClN₃O₂. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns can provide further structural information.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 3-Chloro-7-nitro-1H-indazole can be approached through several established methods for the construction of the indazole ring system, followed by functional group manipulation. A plausible synthetic route could involve the diazotization of a suitably substituted aniline derivative, followed by intramolecular cyclization.
A general retrosynthetic analysis is depicted in the following workflow:
Figure 1: General retrosynthetic approach for 3-Chloro-7-nitro-1H-indazole.
A potential forward synthesis could start from a commercially available nitroaniline, followed by chlorination and subsequent cyclization. The specific reaction conditions, including the choice of reagents and solvents, would need to be optimized to achieve a good yield and purity of the final product. A patent by G. F. Holland describes a one-step process for producing substituted indazoles from 2-methylacetanilides, which may be adaptable for this synthesis.
Chemical Reactivity
The reactivity of 3-Chloro-7-nitro-1H-indazole is dictated by its functional groups and the electronic nature of the indazole ring.
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N-H Acidity: The electron-withdrawing nitro group at the 7-position is expected to increase the acidity of the N-H proton, facilitating N-alkylation or N-arylation reactions.
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Electrophilic Aromatic Substitution: The indazole ring is generally susceptible to electrophilic attack. However, the presence of the deactivating nitro group will likely direct incoming electrophiles to specific positions and may require harsh reaction conditions.
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Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position can potentially be displaced by nucleophiles, providing a route to further functionalize this position. The reactivity towards nucleophilic substitution will be influenced by the electronic effects of the nitro group.
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further modified. This transformation opens up a wide range of possibilities for generating new derivatives with potentially different biological activities.
The following diagram illustrates potential reaction pathways for this molecule:
Figure 2: Potential reaction pathways for 3-Chloro-7-nitro-1H-indazole.
Experimental Protocols
Due to the limited availability of specific experimental procedures in the literature for 3-Chloro-7-nitro-1H-indazole, this section provides generalized protocols for key analytical techniques based on standard laboratory practices for similar compounds.
General Protocol for NMR Spectroscopic Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-7-nitro-1H-indazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
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Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
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Spectral Interpretation: Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule.
General Protocol for pKa Determination via Potentiometric Titration
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Solution Preparation: Prepare a standard solution of 3-Chloro-7-nitro-1H-indazole of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).
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Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in small increments. Record the pH value after each addition.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Safety and Handling
Based on the GHS hazard statements from a supplier, 3-Chloro-7-nitro-1H-indazole should be handled with care. The following safety precautions are recommended:
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation).
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Precautionary Statements:
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion and Future Directions
3-Chloro-7-nitro-1H-indazole is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide has summarized the currently available information on its physicochemical properties, spectral characteristics, and reactivity. However, a significant lack of experimentally determined data exists. Future research should focus on the experimental determination of its melting point, boiling point, pKa, and solubility in various solvents. Furthermore, the publication of its detailed spectral data (¹H NMR, ¹³C NMR, IR, and MS) would be of great benefit to the scientific community. A detailed and optimized synthesis protocol would also accelerate its use in drug discovery programs. The insights provided in this guide, although based in part on predictions and data from related compounds, offer a solid starting point for researchers interested in exploring the potential of this intriguing molecule.
References
- Holland, G. F. Process for the preparation of substituted indazoles.
